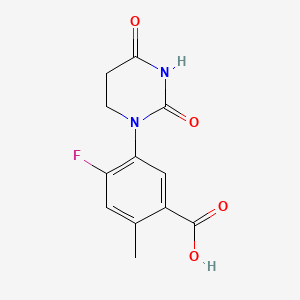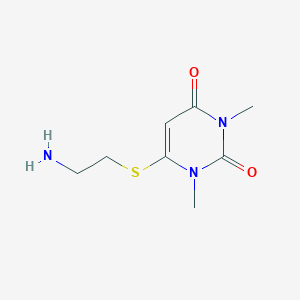![molecular formula C7H18Cl2N2O2 B13478978 Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B13478978.png)
Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride is a versatile chemical compound with the molecular formula C7H16N2O2·2HCl. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and as a building block in the production of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride typically involves the reaction of methyl chloroacetate with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Primary amines
Substitution: Various substituted esters and amides
Applications De Recherche Scientifique
Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms. In medicinal chemistry, it serves as a precursor for the synthesis of active pharmaceutical ingredients, where it undergoes further chemical transformations to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-{[2-(4-morpholinyl)ethyl]amino}acetate
- Ethyl [2-(dimethylamino)ethyl]aminoacetate
- Methyl [2-(dimethylamino)ethyl]aminoacetate
Uniqueness
Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C7H18Cl2N2O2 |
|---|---|
Poids moléculaire |
233.13 g/mol |
Nom IUPAC |
methyl 2-[2-(dimethylamino)ethylamino]acetate;dihydrochloride |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-9(2)5-4-8-6-7(10)11-3;;/h8H,4-6H2,1-3H3;2*1H |
Clé InChI |
FAFRGRRSYLPNSF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNCC(=O)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride](/img/structure/B13478895.png)
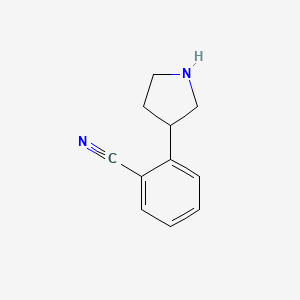
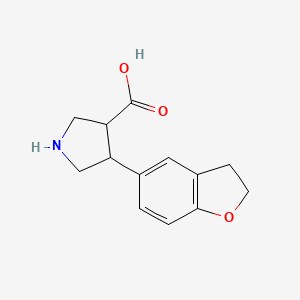

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride](/img/structure/B13478925.png)
![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid](/img/structure/B13478934.png)


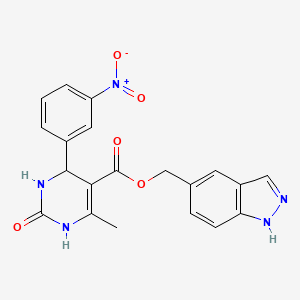
![5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13478958.png)
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)
amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)
